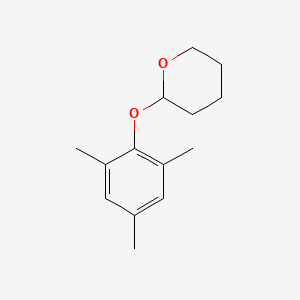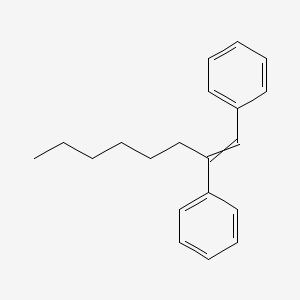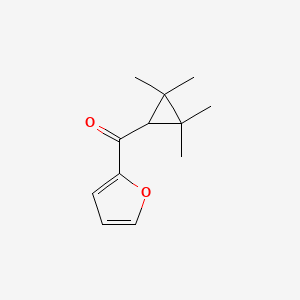
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a furan ring and a tetramethylcyclopropyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the reaction of furan derivatives with tetramethylcyclopropyl ketones under specific conditions. One common method includes the use of acetonitrile as a solvent and ball-milling techniques to facilitate the reaction . The reaction mixture is then filtered to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography are employed to purify the crude product, ensuring the isolation of the major regioisomer .
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through interactions with cannabinoid receptors. It has been shown to have affinities for both CB1 and CB2 receptors, with a higher selectivity for CB2 . The binding to these receptors modulates various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144 and FUB-144 . its unique furan ring distinguishes it from these compounds, which typically contain indole or indazole rings. This structural difference contributes to its distinct chemical and biological properties.
List of Similar Compounds
UR-144: Contains an indole ring and is a selective CB2 receptor agonist.
FUB-144: An analogue of UR-144 with a fluorobenzyl group.
Despentyl-UR-144: Similar structure but lacks the pentyl chain.
Propriétés
Numéro CAS |
106265-13-8 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
furan-2-yl-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C12H16O2/c1-11(2)10(12(11,3)4)9(13)8-6-5-7-14-8/h5-7,10H,1-4H3 |
Clé InChI |
RHGYOFGNYZDMIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)C2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
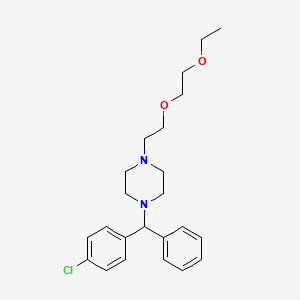
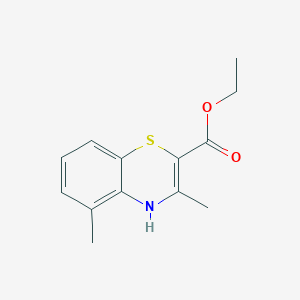
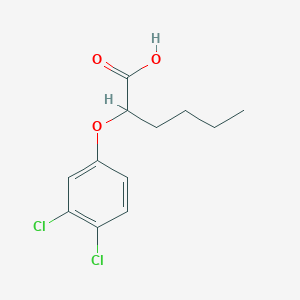

![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
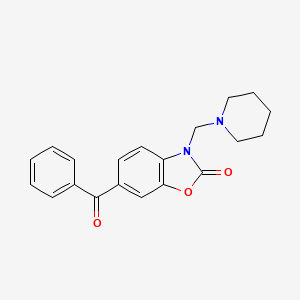
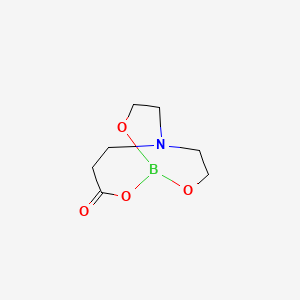
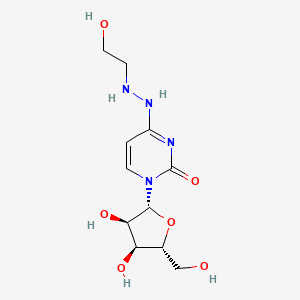

phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
